molecular formula C15H24N4O2 B2386714 3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide CAS No. 1797224-36-2

3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide

Cat. No.: B2386714
CAS No.: 1797224-36-2
M. Wt: 292.383
InChI Key: MWJXZLXORFQKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide is a synthetic small molecule for research use. This compound features a morpholinopyrimidine core, a scaffold identified in medicinal chemistry for developing inhibitors against oncology targets. This compound is of significant research interest for its potential application in cancer biology, specifically as an inhibitor of Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L). CHD1L is an oncogenic chromatin remodeling enzyme implicated in tumor progression, metastasis, and multidrug resistance in various cancers, including colorectal cancer (CRC) . Inhibitors targeting CHD1L have been shown to inhibit epithelial-mesenchymal transition (EMT) and induce reverse EMT (mesenchymal-epithelial transition or MET), promoting apoptosis in cancer models . Furthermore, CHD1L plays a critical role in DNA repair pathways, and its inhibition can sensitize tumor cells to DNA-damaging agents, presenting a promising strategy for combination therapies . The morpholino group attached to the pyrimidine ring is a common pharmacophore in this inhibitor class, contributing to interactions with the biological target . Researchers can utilize this compound to probe the biological functions of CHD1L and its role in oncogenic signaling pathways, cancer cell viability, and drug resistance mechanisms. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11(2)8-14(20)16-10-13-9-12(3)17-15(18-13)19-4-6-21-7-5-19/h9,11H,4-8,10H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJXZLXORFQKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Anti-inflammatory Research :
    • The compound has been investigated for its ability to inhibit inflammatory responses in macrophage cells stimulated by lipopolysaccharides. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.
  • Medicinal Chemistry :
    • As a building block in the synthesis of more complex molecules, it serves as a precursor for developing new therapeutic agents targeting similar pathways .
  • Pharmacological Studies :
    • Interaction studies focus on the binding affinity of 3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide to its target proteins. Techniques such as surface plasmon resonance and molecular docking are commonly employed to elucidate these interactions.

Case Studies and Findings

Several studies have highlighted the efficacy of this compound:

StudyFindings
In vitro studies on macrophages Demonstrated significant inhibition of nitric oxide and prostaglandin E2 production upon treatment with the compound, indicating its potential as an anti-inflammatory agent.
Molecular docking studies Showed favorable binding interactions with active sites of iNOS and COX-2, supporting its role as an inhibitor in inflammatory pathways.
Comparative analysis with similar compounds Highlighted unique structural aspects that enhance its selectivity and efficacy compared to other morpholinopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide involves its interaction with molecular targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Molecular docking studies have shown that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of N-substituted butanamides. Key structural analogs include:

Compound Name CAS Number Substituent Groups Key Features Reference
3-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]butanamide 81664-83-7 Pyridinylpyrimidine Pyridine ring introduces aromaticity and potential π-π stacking interactions.
3-Methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide 1094361-26-8 Sulfamoylthiophene Sulfonamide group enhances hydrophilicity and may improve metabolic stability.
3-Methyl-N-[4-oxo-4-(propylamino)butyl]butanamide 82024-01-9 Propylamino-oxobutyl Linear alkyl chain and ketone group alter steric and electronic properties.
Target Compound - Morpholinopyrimidine Morpholine improves solubility; pyrimidine enables target binding. -

Physicochemical Properties

  • Lipophilicity (LogP) : The morpholine group in the target compound likely reduces LogP compared to analogs with aromatic substituents (e.g., pyridinylpyrimidine), enhancing aqueous solubility.
  • Solubility : Morpholine-containing derivatives generally exhibit higher solubility in polar solvents than sulfamoylthiophene analogs, which may aggregate due to hydrophobic effects .
  • Stability : Sulfamoylthiophene analogs (e.g., CAS 1094361-26-8) may show greater metabolic stability due to the sulfonamide group’s resistance to enzymatic degradation .

Biological Activity

3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves specific chemical reactions that yield the target compound with high purity. The detailed synthetic pathway can be found in patent literature, which outlines various methods for preparation, including the use of specific reagents and conditions to optimize yield and purity .

Biological Activity

The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial, cytotoxic, and pharmacokinetic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with thiazole moieties showed potent inhibitory effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .

Compound Target Bacteria MIC (µM)
3mPseudomonas aeruginosa0.21
3mEscherichia coli0.21
3mCandida albicans0.83

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3) revealed that the compound exhibits selective toxicity profiles. The compound demonstrated lower toxicity towards BALB/c 3T3 cells compared to HaCat cells, indicating a potential for therapeutic applications with reduced side effects .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as MurD and DNA gyrase. These studies indicate that the compound forms key interactions through hydrogen bonds and pi-stacking interactions, which are crucial for its antibacterial activity .

Binding Affinity Results

Target Protein Binding Energy (kcal/mol) Inhibitory Constant (nM)
MurD-9.550
DNA Gyrase-8.775

Case Studies

Several case studies have highlighted the effectiveness of compounds structurally related to this compound in clinical settings. For example, thiazole derivatives have been successfully used to treat infections caused by resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of 3-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)butanamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step reaction planning with careful control of temperature, solvent choice (e.g., DMF, ethanol), and catalyst selection. For example, introducing the morpholine-pyrimidine core via nucleophilic substitution may require anhydrous conditions and refluxing. Reaction progress should be monitored via TLC or HPLC, with purification steps (e.g., column chromatography) to isolate intermediates. Yield improvements can be achieved by adjusting stoichiometric ratios and employing protecting groups to prevent side reactions .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the morpholine and pyrimidine moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtainable .

Q. How should researchers design assays to screen this compound for biological activity?

  • Methodological Answer : Begin with in vitro assays targeting enzymes or receptors relevant to the compound’s structural analogs (e.g., kinase inhibition for pyrimidine derivatives). Use dose-response curves (1 nM–100 µM) to determine IC₅₀ values. Validate hits in cell-based models (e.g., cancer cell lines) with viability assays (MTT/WST-1). Include positive controls (e.g., staurosporine) and account for solvent interference (e.g., DMSO ≤0.1%) .

Q. What strategies ensure stability and solubility during experimental workflows?

  • Methodological Answer : Solubility can be enhanced using co-solvents (e.g., PEG-400) or cyclodextrin complexes. Stability studies under varying pH (3–9), temperatures (4°C–37°C), and light exposure should guide storage conditions (e.g., inert atmosphere, desiccated). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal degradation .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., morpholine incorporation) be elucidated?

  • Methodological Answer : Combine computational modeling (DFT calculations for transition states) with isotopic labeling (e.g., ¹⁵N-morpholine) to track bond formation. Quench intermediate reactions for LC-MS analysis. Kinetic studies under varied conditions (pH, solvent polarity) reveal rate-determining steps .

Q. What experimental designs address contradictions in biological activity data across studies?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., cell passage number, serum concentration). Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with proteomics data to identify off-target interactions .

Q. How can in vivo pharmacokinetic (PK) studies be structured for this compound?

  • Methodological Answer : Administer via IV and oral routes in rodent models, with serial blood sampling over 24–48 hours. Quantify plasma concentrations via LC-MS/MS. Calculate bioavailability (F%), half-life (t½), and volume of distribution (Vd). Include metabolite profiling (e.g., CYP450-mediated oxidation) .

Q. What computational approaches predict synergistic effects with existing therapeutics?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen drug-combination libraries for binding to shared targets (e.g., PI3K/mTOR). Validate predictions with synergy scoring (Chou-Talalay method) in 3D co-culture models. Systems biology modeling (e.g., COPASI) identifies network-level interactions .

Q. How do substituent modifications (e.g., methyl groups) impact target selectivity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., -CH₃ → -CF₃) and test in parallel against a panel of related targets (e.g., kinases). Free-energy perturbation (FEP) calculations quantify binding energy differences. Pair with cryo-EM or crystallography to resolve structural determinants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.